

Technical Support Center: Reducing the Impact Sensitivity of Hexanitrohexaazaisowurtzitane (CL-20)

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Compound of Interest

Compound Name: *Hexanitrohexaazaisowurtzitane*

Cat. No.: *B163516*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing the impact sensitivity of **Hexanitrohexaazaisowurtzitane** (HNIW), also known as CL-20. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in the safe handling and application of this powerful energetic material.

Frequently Asked Questions (FAQs)

Q1: What is the primary motivation for reducing the impact sensitivity of CL-20?

A1: CL-20 is one of the most powerful non-nuclear explosives, but its high sensitivity to impact and friction limits its practical application in various fields.[\[1\]](#)[\[2\]](#) Reducing its sensitivity is crucial to enhance its safety during handling, transport, and storage, thereby enabling its use in advanced energetic formulations.

Q2: What are the main strategies to decrease the impact sensitivity of CL-20?

A2: The primary methods to passivate CL-20 include:

- Co-crystallization: Forming a single crystal lattice with another, less sensitive molecule.[\[3\]](#)[\[4\]](#)[\[5\]](#)

- Surface Coating: Applying a protective layer of an inert or less sensitive material onto the CL-20 crystals.[6][7][8]
- Crystal Control: Manipulating the crystal polymorph and morphology to obtain a more stable and less sensitive form.[1][9]
- Nanonization and Spheronization: Reducing the particle size and creating a spherical shape to minimize friction and prevent the formation of "hot spots".[10][11]
- Formulation with Binders: Incorporating CL-20 into a polymeric matrix to create Polymer-Bonded Explosives (PBXs).[5][9][12]

Q3: Which polymorph of CL-20 is the least sensitive?

A3: The ϵ (epsilon) polymorph of CL-20 is the most stable and possesses the lowest impact sensitivity among its common polymorphs (α , β , γ , and ϵ).[8][9] Therefore, obtaining and maintaining the ϵ -form is a key objective in reducing sensitivity.

Q4: How does co-crystallization reduce the impact sensitivity of CL-20?

A4: Co-crystallization modifies the crystal structure of CL-20 by introducing a second molecule (a co-former) into the crystal lattice. This can lead to a more stable crystal packing, increased intermolecular interactions (like hydrogen bonding), and a reduction in crystal defects, all of which help to dissipate energy from an impact and reduce the likelihood of "hot spot" formation. [4][13]

Q5: What materials are commonly used for coating CL-20 crystals?

A5: A variety of materials can be used to coat CL-20 crystals, including energetic coordination polymers, tannic acid, graphene oxide, and various polymers like fluororubber and polydopamine.[6][8][14][15][16] The choice of coating material depends on the desired properties of the final composite, such as energy output and compatibility with other components.

Troubleshooting Guides

Issue 1: Difficulty in obtaining the desired ϵ -polymorph of CL-20 during recrystallization.

Possible Cause	Troubleshooting Step
Presence of water in the solvent.	Ensure the use of anhydrous solvents. Water can promote the formation of the less stable α -polymorph. Azeotropic distillation can be employed to remove water from the CL-20 solution before crystallization. [17]
Incorrect solvent or anti-solvent selection.	The choice of solvent and anti-solvent is critical for polymorphic control. Ethyl acetate is a commonly used solvent for obtaining the ε -form. [17] Experiment with different solvent/anti-solvent systems and their ratios.
Inadequate control of crystallization conditions (temperature, stirring rate).	Precisely control the temperature and stirring rate during crystallization. Rapid precipitation can lead to the formation of less stable polymorphs. A slower addition of the anti-solvent and controlled cooling can favor the growth of ε -CL-20.

Issue 2: Incomplete or non-uniform coating of CL-20 crystals.

Possible Cause	Troubleshooting Step
Poor adhesion of the coating material to the CL-20 surface.	Surface treatment of the CL-20 crystals may be necessary to improve adhesion. The use of a primer layer, such as polydopamine, can enhance the bonding of the subsequent coating layer. [14]
Inappropriate coating method or parameters.	Optimize the coating process parameters, such as the concentration of the coating solution, temperature, and stirring speed. For spray drying, adjust the nozzle parameters and drying temperature. For in-situ polymerization, control the reaction time and monomer concentration. [14] [18]
Agglomeration of CL-20 particles during coating.	Use a surfactant or dispersing agent in the coating solution to prevent particle agglomeration. Ultrasonic agitation can also help to break up agglomerates and ensure individual particle coating.

Issue 3: Unexpectedly high impact sensitivity after treatment.

| Possible Cause | Troubleshooting Step | | Presence of impurities or residual solvent in the final product. | Ensure thorough washing and drying of the treated CL-20 to remove any impurities or residual solvent, which can increase sensitivity. | | Formation of an undesirable polymorph. | Characterize the polymorph of the final product using techniques like X-ray diffraction (XRD) or Raman spectroscopy to confirm that the desired ϵ -form has been maintained or achieved.[\[19\]](#) | | Crystal defects or irregular morphology. | Analyze the crystal morphology using Scanning Electron Microscopy (SEM). The presence of sharp edges, cracks, or internal voids can act as "hot spots." Optimize the crystallization or coating process to produce smoother, more regular, and defect-free crystals. |

Data Presentation: Impact Sensitivity of Modified CL-20

The following tables summarize the quantitative data on the reduction of impact sensitivity of CL-20 using various methods. The impact sensitivity is typically reported as H_{50} , which is the drop height at which there is a 50% probability of initiation. A higher H_{50} value indicates lower sensitivity.

Table 1: Impact Sensitivity of CL-20 Co-Crystals

Co-former	Molar Ratio (CL-20:Co-former)	H_{50} (cm)	Reference
TNT	1:1	28	[3]
HMX	2:1	18 - 31.4	[14][17]
2,4-DNI	-	29.6	[17][20]
Raw CL-20	-	9.18 - 15	[3][17]

Table 2: Impact Sensitivity of Coated CL-20

Coating Material	Method	H_{50} (cm)	% Reduction	Reference
Tannic Acid / $[\text{Cu}(\text{ANQ})_2(\text{NO}_3)_2]$	In-situ polymerization & hydrothermal	-	58%	[6][8]
Polydopamine	In-situ polymerization	-	145.45% increase in insensitivity	[14][21]
Nitrocellulose (NC)	Spray drying	32	213.33% increase	[22]
Graphene Oxide	Ball milling	-	-	[23]
Raw CL-20	-	13.1 - 15	-	[2][22]

Table 3: Impact Sensitivity of CL-20 with Different Morphologies

Morphology/Method	D ₅₀ (μm)	H ₅₀ (cm)	Reference
Spherical Composite (with PNCCB)	Micro-scale	63	[10][24]
Spherical Submicron	0.8 - 1	-	[11]
Raw CL-20	20 - 100	13.1	[2][11]

Experimental Protocols

Protocol 1: Preparation of CL-20/HMX Co-Crystal (Solvent/Anti-Solvent Method)

This protocol describes the preparation of a 2:1 molar ratio CL-20/HMX co-crystal using the solvent/anti-solvent crystallization method.[\[6\]](#)

Materials:

- ε-CL-20
- β-HMX
- Dimethyl sulfoxide (DMSO) or Acetonitrile (ACN) (Solvent)
- Water, Ethanol, or Isopropanol (Anti-solvent)

Procedure:

- Dissolve CL-20 and HMX in the chosen solvent at a 2:1 molar ratio in a beaker under constant stirring at a controlled temperature until complete dissolution is achieved.
- Slowly add the anti-solvent to the solution while maintaining vigorous stirring. The rate of addition should be controlled to manage the supersaturation and promote co-crystal growth.
- Continue stirring for a specified period to allow for complete precipitation of the co-crystals.
- Filter the resulting suspension to collect the co-crystals.

- Wash the collected crystals with the anti-solvent to remove any residual dissolved material.
- Dry the co-crystals in a vacuum oven at a controlled temperature.

Protocol 2: Surface Coating of CL-20 with Polydopamine (PDA)

This protocol details an in-situ polymerization method for coating CL-20 crystals with polydopamine.[\[14\]](#)

Materials:

- ϵ -CL-20
- Dopamine hydrochloride
- Tris-HCl buffer solution or another suitable buffer system
- Deionized water

Procedure:

- Disperse the CL-20 crystals in the Tris-HCl buffer solution in a reaction vessel.
- Add dopamine hydrochloride to the suspension.
- Initiate the polymerization of dopamine by adjusting the pH or by introducing an oxidizing agent (e.g., air or oxygen). The solution will gradually darken as PDA forms.
- Maintain the reaction under constant stirring for a set period (e.g., 6 hours) to allow for the formation of a uniform PDA coating on the CL-20 crystals.
- Collect the coated crystals by filtration.
- Wash the crystals thoroughly with deionized water to remove any unreacted dopamine and excess PDA.
- Dry the PDA-coated CL-20 crystals under vacuum.

Protocol 3: Preparation of Spherical CL-20 Composites by Electrospray

This protocol outlines the fabrication of spherical CL-20 composites using an electrospray technique.[\[7\]](#)[\[25\]](#)

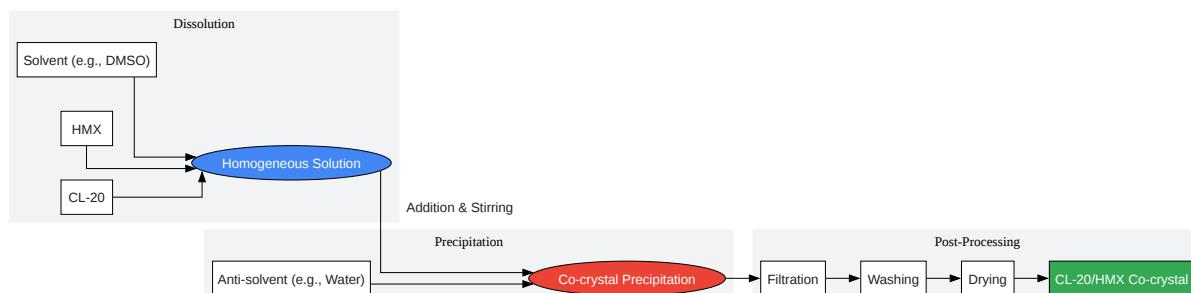
Materials:

- ϵ -CL-20
- Binder/additive (e.g., fluororubber F2604, dioctyl sebacate DOS, or polyvinyl butyral PVB)
- Acetone or Ethyl Acetate (Solvent)

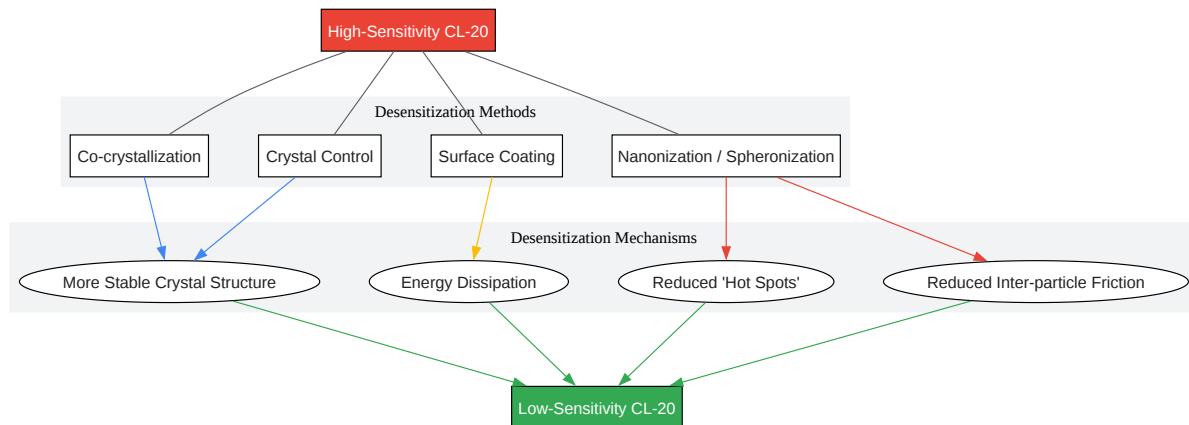
Procedure:

- Dissolve CL-20 and the chosen binder/additive in the solvent to form a homogenous solution. The concentration and ratio of components should be optimized for the desired properties.
- Load the solution into a syringe fitted with a thin metal needle.
- Apply a high voltage between the needle and a grounded collector (e.g., aluminum foil).
- Pump the solution through the needle at a constant flow rate. The high electric field will cause the solution to form a fine spray of charged droplets.
- As the solvent evaporates from the droplets during their flight to the collector, spherical composite particles are formed.
- Collect the dried spherical composite particles from the collector.

Visualizations

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Caption: Workflow for CL-20/HMX co-crystal preparation.



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Caption: Methods and mechanisms for reducing CL-20 sensitivity.

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